11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one
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Overview
Description
11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolic Studies
11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one has been studied in metabolic research. For instance, De Marchi et al. (1976) identified its principal urinary metabolites in rats as 2-carboxy- and 2-hydroxymethyl-17 alpha-methylandrosta-11alpha,17beta-dihydroxy-3-one, confirming their structures by comparison with synthesized samples (De Marchi, D'atri, & Scolastico, 1976).
Photochemical Research
Research by Iqbal et al. (2006) in the field of photochemistry focused on anti-inflammatory drug desonide, which is chemically related to this compound. They studied the photochemistry of desonide under different conditions, highlighting the potential for changes in biological activity due to UV light exposure (Iqbal, Husain, & Gupta, 2006).
Androgen Response Modulation
The compound has been investigated for its role in androgen response modulation. Cook and Kepler (2005) reported on a similar compound, 7alpha,11beta-Dimethyl-19-nortestosterone, noting its potency and selectivity as an androgen response modulator, with implications for prostate health (Cook & Kepler, 2005).
Microbial Transformation Studies
In microbial transformation studies, Choudhary et al. (2005) investigated the transformation of related compounds by fungi, revealing potential applications in producing diverse hydroxylated derivatives with various biological activities (Choudhary, Sultan, Khan, & Rahman, 2005).
Synthesis and Evaluation of Derivatives
Reyes-Moreno et al. (2009) synthesized novel derivatives of related compounds, assessing their anabolic activities. This highlights the compound's relevance in synthesizing new steroids with potential therapeutic applications (Reyes-Moreno, Ruiz-García, Ibarra-Reyes, Fuente-Hernández, Vélez-Castro, Hernández-Balmaseda, Martínez-Hormaza, Rodeiro-Guerra, Ramírez, Reyes, & Montiel-Smith, 2009).
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h6,8,10,14-17,22-23H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
JYSKGJQTRZNVIX-OWLVHUDESA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Canonical SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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